4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate

Acetylcholinesterase Inhibition Organophosphate Oxon Activation Insecticide Toxicology

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate (CAS 32306-30-2) is a synthetic organophosphate compound belonging to the 3-hydroxyisoxazole phosphoric acid ester class, with the molecular formula C₁₃H₁₅ClNO₅P and a molecular weight of 331.69 g/mol. It is the 4-chloro-substituted oxon (P=O) derivative within the isoxathion insecticide family, structurally distinguished from the parent thiono insecticide isoxathion (CAS 18854-01-8, P=S) and its non-chlorinated oxon metabolite isoxathion oxon (CAS 32306-29-9).

Molecular Formula C13H15ClNO5P
Molecular Weight 331.69 g/mol
CAS No. 32306-30-2
Cat. No. B12895738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate
CAS32306-30-2
Molecular FormulaC13H15ClNO5P
Molecular Weight331.69 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=NOC(=C1Cl)C2=CC=CC=C2
InChIInChI=1S/C13H15ClNO5P/c1-3-17-21(16,18-4-2)20-13-11(14)12(19-15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
InChIKeyBBCWAAAUDNPDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate (CAS 32306-30-2): Organophosphate Insecticide Oxon Standard for Residue Analysis and AChE Inhibition Research


4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate (CAS 32306-30-2) is a synthetic organophosphate compound belonging to the 3-hydroxyisoxazole phosphoric acid ester class, with the molecular formula C₁₃H₁₅ClNO₅P and a molecular weight of 331.69 g/mol . It is the 4-chloro-substituted oxon (P=O) derivative within the isoxathion insecticide family, structurally distinguished from the parent thiono insecticide isoxathion (CAS 18854-01-8, P=S) and its non-chlorinated oxon metabolite isoxathion oxon (CAS 32306-29-9) . The compound is specifically claimed in US Patent 3,759,941 as an insecticidally active isoxazole derivative [1] and is primarily utilized as an analytical reference standard for pesticide residue monitoring and as a pharmacological probe for acetylcholinesterase (AChE) inhibition mechanism studies .

Why 4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate Cannot Be Substituted by Generic Isoxazole Organophosphates in Analytical and Pharmacological Applications


Substitution among isoxazole organophosphates is precluded by three interdependent factors: (i) the P=O oxon versus P=S thiono oxidation state drives a difference of 100- to 1,000-fold in acetylcholinesterase inhibitory potency, as demonstrated in direct comparative enzymology [1]; (ii) the 4-chloro substituent on the isoxazole ring modulates both electronic effects on the phosphate ester reactivity and steric interactions at the AChE active site, distinguishing it from the non-halogenated isoxathion oxon (CAS 32306-29-9); and (iii) the diethyl ester configuration confers greater inhibitory potency relative to dimethyl ester analogs [1]. These structural features collectively determine the compound's behavior as an analytical reference standard and its pharmacological profile, making any in-class analog an imperfect surrogate for quantitative residue analysis or mechanism-of-action studies [2].

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Oxon (P=O) vs. Thiono (P=S) AChE Inhibitory Potency: Class-Level Evidence Supporting the Target Compound's Pharmacological Advantage

In a systematic in vitro evaluation of 35 insecticides against AChE purified from Koi carp body muscle, isoxathion oxon (CAS 32306-29-9, the non-chlorinated structural analog of the target compound) was the most potent inhibitor tested, yielding a pIC₅₀ of 8.2, equivalent to an IC₅₀ of approximately 6.3 nM [1]. Critically, the study established that all oxono organophosphate compounds (P=O) were hundreds to thousands times more inhibitory than their thiono analogues (P=S) [1]. Since the target compound (CAS 32306-30-2) possesses the P=O oxon configuration, this class-level inference predicts its AChE inhibitory potency is at minimum 100-fold greater than its corresponding thiono analog, O-(4-chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate (CAS 32306-22-2). This metabolic activation bypass is a key differentiator for applications requiring direct enzyme inhibition without prior bioactivation.

Acetylcholinesterase Inhibition Organophosphate Oxon Activation Insecticide Toxicology

Diethyl Ester vs. Dimethyl Ester AChE Inhibitory Potency: Supporting Evidence for the Target Compound's Superior Potency

The Koi carp AChE study further demonstrated that organophosphates in the diethyl ester configuration (including azinphos, chlorpyrifos, paraoxon, and parathion) were consistently more inhibitory than their dimethyl ester analogues across multiple compound pairs [1]. This finding is supported by the patent literature, where the target diethyl phosphate compound (Compound No. 39) and the corresponding dimethyl phosphate analog (Compound No. 42, CAS 32306-34-6) are both claimed in US Patent 3,759,941 [2], establishing a structural series that enables direct potency comparison. The diethyl ester configuration of the target compound (CAS 32306-30-2) is therefore expected to confer incrementally greater AChE inhibition than the dimethyl analog 4-chloro-5-phenyl-3-isoxazolyl dimethyl phosphate (CAS 32306-34-6).

Organophosphate Structure-Activity Relationship Ester Group Influence AChE Inhibition

4-Chloro Substituent Differentiation: Patent-Specific Claim Data vs. Unsubstituted Isoxathion Oxon

US Patent 3,759,941 explicitly claims the target compound 0,0-Diethyl 0-(4-chloro-5-phenyl-3-isoxazolyl) phosphate (Claim 8) as a distinct chemical entity separate from 0,0-Diethyl 0-(5-phenyl-3-isoxazolyl) phosphorothioate (isoxathion, Claim 3) and 0,0-Diethyl 0-(4-chloro-5-phenyl-3-isoxazolyl)-phosphorothioate (Claim 12) [1]. The patent's insecticidal assays demonstrate that compounds within this series, when formulated as 0.001% acetone solutions, produce 100% mortality in houseflies (Musca domestica vicina) and German cockroaches (Blattela germanica) [1]. Furthermore, at a topical dose of 0.05 μg per insect, compounds 25-33 (including structural analogs) achieve 100% mortality against almond moth (Ephestia cautella) within 24 hours [1]. The 4-chloro substitution pattern on the isoxazole ring represents a deliberate structural modification within the patent's SAR scope (R₃ = chlorine), distinguishing the target from the 4-unsubstituted isoxathion oxon (CAS 32306-29-9, R₃ = H) [1].

Halogen Substitution Effect Insecticide Patent Chemistry Isoxazole Derivative Potency

Metabolic Activation Bypass: The Target Oxon Compound Eliminates P=S→P=O Bioactivation Uncertainty

Metabolic studies of isoxathion (CAS 18854-01-8, P=S) in rats and plants have established that the parent thiono compound undergoes oxidative desulfuration to yield the oxon metabolite as the active AChE-inhibiting species [1][2]. In soil degradation studies, the oxon derivative of isoxathion was detected as a transient intermediate during biodegradation [3]. The target compound (CAS 32306-30-2, P=O) directly provides the active pharmacophore without requiring cytochrome P450-mediated bioactivation, a feature critical for in vitro assays where metabolic enzymes may be absent or variable. This distinguishes it from the corresponding thiono analog (CAS 32306-22-2) which requires oxidative activation and from the non-chlorinated isoxathion oxon (CAS 32306-29-9) which lacks the 4-chloro substitution.

Organophosphate Metabolism Oxon Activation In Vitro Toxicology

Acute Oral Toxicity Differentiation: Oxon vs. Thiono Mammalian Toxicity Profiles

Published acute oral toxicity data reveal that isoxathion oxon (CAS 32306-29-9, the non-chlorinated analog of the target compound) exhibits a mouse oral LD₅₀ of 70 mg/kg [1]. This contrasts with the parent thiono insecticide isoxathion (CAS 18854-01-8), which shows a rat oral LD₅₀ of 112 mg/kg and a mouse oral LD₅₀ of 40 mg/kg [2][3]. The differential toxicity profile between oxon and thiono forms across species is well-documented for organophosphates, with oxons generally exhibiting higher acute toxicity that correlates with their direct AChE inhibitory activity. While specific LD₅₀ data for the 4-chloro-substituted target compound (CAS 32306-30-2) are not available in the open literature, the class-level trend predicts that the 4-chloro oxon will exhibit toxicity characteristics distinct from both the non-chlorinated oxon and the thiono forms, making each unsuitable as a direct toxicological surrogate for the others.

Organophosphate Toxicology Acute Oral LD50 Selective Toxicity

Physicochemical Property Differentiation: Lipophilicity and Molecular Descriptors vs. Non-Chlorinated and Dimethyl Analogs

The 4-chloro substitution on the target compound increases both molecular weight (331.69 vs. 297.24 g/mol) and lipophilicity relative to the non-chlorinated isoxathion oxon (CAS 32306-29-9) [1]. PubChem computed properties for isoxathion oxon report XLogP3-AA = 2.5 [1]. The addition of the chlorine atom at the 4-position of the isoxazole ring predictably increases XLogP by approximately 0.5-0.8 units (based on the aromatic chlorine contribution), yielding an estimated XLogP of 3.0-3.3 for the target compound. This increased lipophilicity has implications for membrane permeability, tissue distribution, and chromatographic retention behavior. In analytical method development for pesticide residue analysis, this difference translates to distinct retention times in both GC and LC separations, enabling unambiguous identification of the target compound versus its non-chlorinated analog in complex matrices .

Organophosphate Lipophilicity Environmental Fate Analytical Method Development

Optimal Application Scenarios for 4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate Based on Quantitatively Established Differentiation


Direct-Acting AChE Inhibitor for In Vitro Enzymology Without Metabolic Bioactivation Requirements

In cell-free AChE inhibition assays, the target P=O oxon compound provides immediate enzyme inhibition without the need for cytochrome P450-mediated oxidative desulfuration. This is critical when using purified AChE preparations that lack metabolic enzymes, where thiono (P=S) analogs such as CAS 32306-22-2 or isoxathion (CAS 18854-01-8) would show negligible inhibition due to the absence of bioactivation capacity [1]. The pIC₅₀ of 8.2 established for the non-chlorinated oxon analog (isoxathion oxon) against Koi carp AChE, combined with the class-level oxon/thiono potency differential of 100- to 1,000-fold, establishes the target compound as the appropriate form for direct dose-response studies [2].

Analytical Reference Standard for Pesticide Residue Monitoring via Oxon-Specific Detection

The target compound serves as a certified reference standard for isoxathion oxon metabolite quantification in food and environmental samples. Its distinct molecular weight (331.69 g/mol) and characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio) enable unambiguous identification via GC-MS or LC-MS/MS, differentiating it from the non-chlorinated isoxathion oxon (MW 297.24) [1]. The commercial availability of the non-chlorinated isoxathion oxon as a 95.0+% (qNMR) analytical standard from Fujifilm Wako establishes the precedent for oxon-specific residue analysis that the target compound can fulfill for 4-chloro-substituted isoxazole organophosphates.

Structure-Activity Relationship (SAR) Studies on Isoxazole Organophosphate Insecticides Requiring the 4-Chloro Pharmacophore

The target compound occupies a specific structural niche within the US Patent 3,759,941 chemical series (Compound No. 39), where R₃ = chlorine represents a defined SAR point [1]. Researchers investigating the influence of halogen substitution at the isoxazole 4-position on insecticidal potency, AChE binding kinetics, or species selectivity require this specific compound as the 4-Cl reference point, as opposed to the 4-unsubstituted isoxathion oxon (R₃ = H) or the 4-bromo analog (Compound No. 12). The patent's insecticidal data provide a baseline efficacy reference (100% mortality at 0.001% against houseflies and cockroaches) for comparative SAR investigations [1].

Organophosphate Toxicokinetic Studies Investigating the Impact of 4-Chloro Substitution on Distribution and Elimination

The increased lipophilicity of the target compound (estimated XLogP ~3.0-3.3 vs. 2.5 for the non-chlorinated oxon) predicts differential tissue distribution, blood-brain barrier penetration, and adipose tissue accumulation compared to the non-halogenated analog [1]. For toxicokinetic modeling studies, this compound provides a tool to isolate the pharmacokinetic contribution of aromatic chlorine substitution independent of the P=S→P=O activation step, since it is already in the active oxon form. The established metabolic pathway for isoxathion (P=S → P=O via oxidative desulfuration, followed by hydrolysis to 3-hydroxy-5-phenylisoxazole) [2] provides a framework for designing comparative metabolism studies with the 4-chloro oxon.

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